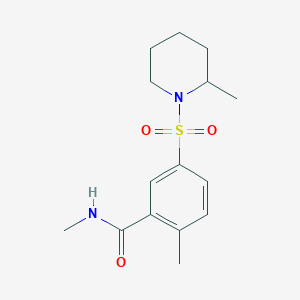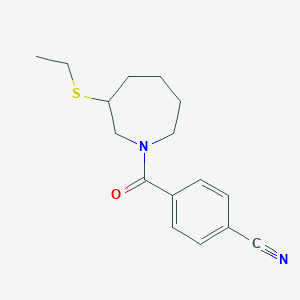![molecular formula C14H11F3O2 B7564251 2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol](/img/structure/B7564251.png)
2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol is a chemical compound used in scientific research. It is a colorless liquid with a molecular formula of C14H11F3O2. This compound is widely used in the field of biochemistry and pharmacology due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol involves the inhibition of enzyme activity by binding to the active site of the enzyme. This compound has been shown to selectively inhibit the activity of certain enzymes, which makes it a valuable tool in the study of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol depend on the specific enzyme that is being inhibited. Inhibition of protein kinases can lead to changes in cellular processes such as cell growth and differentiation. Inhibition of histone deacetylases can lead to changes in gene expression and chromatin structure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol in lab experiments is its ability to selectively inhibit enzyme activity. This allows researchers to study the specific role of certain enzymes in cellular processes. However, one limitation of using this compound is that it may have off-target effects on other enzymes or proteins.
Zukünftige Richtungen
There are several future directions for the use of 2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol in scientific research. One direction is the study of its effects on specific types of cancer cells. This compound has been shown to inhibit the growth of certain cancer cells, and further research could lead to the development of new cancer therapies. Another direction is the study of its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for these diseases.
Synthesemethoden
The synthesis of 2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol involves the reaction of 2,3,4-trifluorobenzoyl chloride with 2-(2-hydroxyethoxy)phenylboronic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method for this compound is well-established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol is used in scientific research due to its ability to selectively inhibit the activity of certain enzymes. This compound is commonly used in the study of protein kinases, which play a critical role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. In addition, this compound has been shown to inhibit the activity of other enzymes such as tyrosine phosphatases and histone deacetylases.
Eigenschaften
IUPAC Name |
2-[2-(2,3,4-trifluorophenyl)phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-11-6-5-10(13(16)14(11)17)9-3-1-2-4-12(9)19-8-7-18/h1-6,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXPXFPIOHNDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C=C2)F)F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-[4-methylsulfanyl-1-oxo-1-(pentylamino)butan-2-yl]benzamide](/img/structure/B7564177.png)
![(2-methylcyclopropyl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7564184.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7564200.png)

![3-[(1,3-dioxoisoindol-2-yl)methyl]-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide](/img/structure/B7564213.png)

![2-[(4-Methylphenoxy)methyl]-5-[(2-methylphenyl)-phenylmethyl]sulfanyl-1,3,4-oxadiazole](/img/structure/B7564232.png)
![N-methyl-N-[(3-methyloxetan-3-yl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7564238.png)
![5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide](/img/structure/B7564240.png)
![N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7564241.png)


![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(4-pyrazin-2-yloxypiperidin-1-yl)acetamide](/img/structure/B7564267.png)